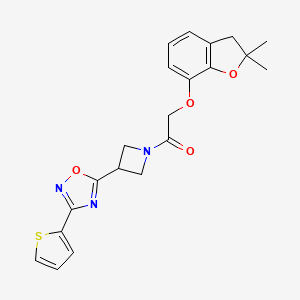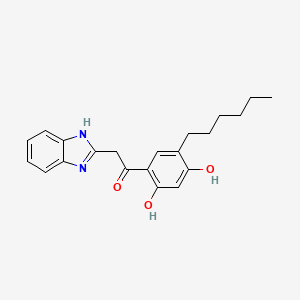![molecular formula C10H8N4 B2745999 [1,2,4]Triazolo[4,3-a]quinolin-1-amine CAS No. 41569-09-9](/img/structure/B2745999.png)
[1,2,4]Triazolo[4,3-a]quinolin-1-amine
Descripción general
Descripción
“[1,2,4]Triazolo[4,3-a]quinolin-1-amine” is a chemical compound that has been studied for its potential antiviral and antimicrobial activities . It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . The compound has been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[4,3-a]quinolin-1-amine” involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-a]quinolin-1-amine” has been confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to investigate the binding modes of the proposed compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[1,2,4]Triazolo[4,3-a]quinolin-1-amine” include aromatic nucleophilic substitution . The conditions of the Michael reaction for the synthesis of compound 3а* have been optimized .Aplicaciones Científicas De Investigación
Antiviral Activity
[1,2,4]Triazolo[4,3-a]quinolin-1-amine derivatives have been synthesized and evaluated for their antiviral properties. Specifically, compound 8b demonstrated promising antiviral activity against certain viruses. Researchers have used plaque-reduction assays to assess the efficacy of these compounds against viral infections .
Antimicrobial Properties
The same [1,2,4]Triazolo[4,3-a]quinolin-1-amine derivatives were also investigated for their antimicrobial potential. Notably, compounds 4d, 6c, 7b, and 8a exhibited antibacterial and/or antifungal activities. The agar diffusion method was employed to evaluate their effectiveness against various pathogenic organisms .
Fused Triazoles as Antimicrobial Agents
Combining the antimicrobial properties of quinoxalines and the triazole moiety, researchers explored [1,2,4]Triazolo[4,3-a]quinolin-1-amine derivatives containing piperazine or piperidine subunits. These modifications aimed to enhance the compound’s antimicrobial activity .
Thioamide Group Modification
To increase the bioactivity of [1,2,4]Triazolo[4,3-a]quinolin-1-amine as antiviral agents, researchers introduced a thioamide group. Compounds 8a and 8b were designed and synthesized for this purpose .
Incorporating [1,3,4]-Oxadiazole Subunits
The addition of [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]Triazolo[4,3-a]quinolin-1-amine ring further enhanced its antimicrobial activity. This structural modification has been explored in the quest for effective antimicrobial agents .
Potential Therapeutic Targets
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. [1,2,4]Triazolo[4,3-a]quinolin-1-amine derivatives may play a role in modulating these targets .
Mecanismo De Acción
Target of Action
The primary target of [1,2,4]Triazolo[4,3-a]quinolin-1-amine is DNA . The compound intercalates with DNA, which is a crucial process in its mechanism of action .
Mode of Action
[1,2,4]Triazolo[4,3-a]quinolin-1-amine interacts with DNA by intercalation . This interaction disrupts the normal function of DNA, leading to changes in the cell. The compound has been found to have a high binding affinity for DNA .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to downstream effects such as the disruption of dna replication and transcription .
Pharmacokinetics
Molecular docking studies have been performed to evaluate the druggability of new compounds .
Result of Action
The interaction of [1,2,4]Triazolo[4,3-a]quinolin-1-amine with DNA leads to molecular and cellular effects. For instance, the compound has been found to exhibit cytotoxicity at certain concentrations . It has also shown promising antiviral activity .
Propiedades
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinolin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUFOJZIEINWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]quinolin-1-amine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)
![1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2745923.png)
![N-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2745924.png)

![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)

![(Z)-3-[3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2745928.png)
![4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol](/img/structure/B2745929.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)
![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)

